molecular formula C9H8N2O B8048422 (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Cat. No.: B8048422
M. Wt: 160.17 g/mol
InChI Key: PGZVNAQUIZWZRP-QMMMGPOBSA-N
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Description

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is a heterocyclic organic compound that features a benzofuran core with an amino group at the 3-position and a nitrile group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Mn(III)/Co(II), reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran derivatives, while reduction can yield amine-substituted products.

Scientific Research Applications

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure without the amino and nitrile groups.

    2,3-Dihydrobenzofuran: Lacks the nitrile group but has similar core structure.

    6-Cyanobenzofuran: Similar nitrile group but lacks the amino group.

Uniqueness

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is unique due to the presence of both the amino and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3R)-3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVNAQUIZWZRP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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